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Compound of Interest

Compound Name:
(1-(pyridin-2-yl)-1H-pyrazol-4-

yl)methanol

CAS No.: 1199773-61-9

Cat. No.: B599055

Get Quote

Executive Summary
The pyridinyl pyrazole scaffold represents a privileged structure in medicinal chemistry,

distinguished by its ability to mimic the purine ring of ATP, thereby acting as a potent kinase

inhibitor. This guide objectively compares the biological performance of substituted pyridinyl

pyrazoles against industry standards (Erlotinib, Celecoxib, Levofloxacin) across three

therapeutic axes: anticancer (kinase inhibition), anti-inflammatory (COX-2 selectivity), and

antimicrobial efficacy.

Therapeutic Axis I: Anticancer Activity & Kinase
Inhibition[1][2][3][4]
Substituted pyridinyl pyrazoles function primarily as ATP-competitive inhibitors. Their nitrogen-

rich heterocycle forms crucial hydrogen bonds with the hinge region of kinases such as EGFR,

c-Met, and PIM-1.
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The following table synthesizes experimental data comparing novel pyridinyl pyrazole

derivatives against standard chemotherapeutic agents.
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Compoun
d ID

Target /
Cell Line

IC₅₀ (µM)
Referenc
e Std.[1]
[2]

Std. IC₅₀
(µM)

Relative
Potency

Mechanis
m/Notes

Cpd 4a [1]
EGFR

(Enzyme)

0.31 ±

0.008
Erlotinib

0.11 ±

0.008
~0.35x

High

binding

affinity

(-9.52

kcal/mol);

superior

HepG2

cytotoxicity.

[3]

Cpd 4a [1]

HepG2

(Liver

Cancer)

0.15 ± 0.03 Erlotinib 0.73 ± 0.04 4.8x Higher

Superior

cellular

permeabilit

y

compared

to Erlotinib.

Cpd 6e [2]
EGFR

(Enzyme)
0.009

Staurospori

ne
N/A

Ultra-

Potent

Dual

EGFR/HE

R2

inhibitor;

induces

apoptosis

in MCF-7.

Cpd 7b [3]
PIM-1

Kinase
0.0189

Staurospori

ne
0.0167

Comparabl

e

96.4%

inhibition of

PIM-1;

arrests cell

cycle at G1

phase.[4]

Cpd 92 [4] HCT-116

(Colon)

10.7 Doxorubici

n

5.23 ~0.5x Dose-

dependent

inhibition;

lower
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toxicity to

normal

cells.

Mechanistic Visualization: EGFR Signaling Blockade
The diagram below illustrates the intervention point of pyridinyl pyrazoles within the EGFR

signaling cascade, preventing downstream proliferation signals.
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Caption: Pyridinyl pyrazoles competitively bind to the ATP-binding pocket of EGFR, halting

autophosphorylation and the downstream RAS/RAF proliferation cascade.

Therapeutic Axis II: Anti-inflammatory & COX-2
Selectivity[7]
The clinical challenge with NSAIDs is gastrointestinal (GI) toxicity caused by COX-1 inhibition.

[5] Pyridinyl pyrazoles offer a scaffold that can be tuned for high COX-2 selectivity, minimizing

GI side effects while maintaining anti-inflammatory potency.

Comparative Performance Data: COX Inhibition
Compoun
d ID

COX-2
IC₅₀ (µM)

COX-1
IC₅₀ (µM)

Selectivit
y Index
(SI)

Referenc
e Drug

Ref.[6] SI
Clinical
Implicatio
n

Cpd 5f [5] 1.50 >100 >66 Celecoxib ~8.6

Superior

selectivity;

reduced

ulcerogenic

risk.

AD 532 [6] Moderate N/A High
Indometha

cin
Low

Minimal

renal

toxicity; no

ulcerogenic

effect

observed

in vivo.[7]

Cpd 45a

[7]
0.045 0.39 8.69 Celecoxib 8.60

Equivalent

selectivity

to

Celecoxib

with

thiazolidine

moiety.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3813081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11324043/
https://www.researchgate.net/publication/49664869_A_Novel_COX-2_Inhibitor_Pyrazole_Derivative_Proven_Effective_as_an_Anti-Inflammatory_and_Analgesic_Drug
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship (SAR) Landscape[8]
The biological activity of the pyridinyl pyrazole scaffold is strictly governed by substitution

patterns. The following analysis breaks down the causality of these substitutions.
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Caption: SAR map detailing how specific substitutions at N1, C3, and C5 positions modulate

pharmacological outcomes.[8][9]

Key Insights:

N1-Substitution: Introduction of a phenyl or substituted aryl group at N1 is critical for COX-2

selectivity. The bulky group fits into the larger hydrophobic side pocket of COX-2, which is

absent in COX-1.

C3-Pyridine Moiety: The nitrogen atom in the pyridine ring (attached at C3) often acts as a

hydrogen bond acceptor, interacting with the backbone NH of kinase hinge regions (e.g.,

Met793 in EGFR).

C4-Linkers: Introducing a chalcone or hydrazone linker at C4 can enhance flexibility, allowing

the molecule to adopt a conformation that maximizes binding energy [7].

Validated Experimental Protocols
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To ensure reproducibility, the following protocols are standardized based on the high-

performing compounds cited above.

A. Synthesis of 1,3,5-Substituted Pyridinyl Pyrazoles
(General Protocol)
Rationale: The Claisen-Schmidt condensation followed by cyclization with hydrazine is the

most robust route, offering high yields (75-90%) and simplified purification.

Chalcone Formation (Precursor):

Reagents: Acetylpyridine (1.0 eq), Substituted Benzaldehyde (1.0 eq), 40% NaOH (aq),

Ethanol.

Procedure: Dissolve acetylpyridine and benzaldehyde in ethanol (10 mL/mmol). Add

NaOH dropwise at 0-5°C. Stir at room temperature (RT) for 12–24 hours.

Validation: Monitor by TLC (Hexane:EtOAc 7:3). Precipitate is filtered, washed with cold

water, and recrystallized from ethanol.

Cyclization to Pyrazole:

Reagents: Chalcone (from step 1), Hydrazine Hydrate (2.0 eq) or Phenylhydrazine, Glacial

Acetic Acid (Catalyst/Solvent).

Procedure: Reflux the chalcone and hydrazine in glacial acetic acid (or ethanol with

catalytic acetic acid) for 6–8 hours.

Work-up: Pour into crushed ice. Filter the solid precipitate.

Purification: Recrystallization from ethanol/DMF.

QC Check: ¹H-NMR must show disappearance of chalcone alkene protons and

appearance of pyrazole C4-H singlet (~6.8–7.2 ppm).

B. In Vitro COX-2 Inhibition Assay (Colorimetric)
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Rationale: This assay quantifies the peroxidase activity of COX enzymes by monitoring the

oxidation of TMPD, providing a direct measure of inhibition.

Preparation: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Enzyme Activation: Incubate COX-1 (ovine) and COX-2 (human recombinant) in reaction

buffer (0.1 M Tris-HCl, pH 8.0) with Heme cofactor for 10 min at 25°C.

Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to the enzyme

solution. Incubate for 15 min.

Control: DMSO only (100% activity).

Standard: Celecoxib (10 µM).

Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

Measurement: Read absorbance at 590 nm after 5 minutes.

Calculation:

Calculate IC₅₀ using non-linear regression (GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34161878/
https://pubmed.ncbi.nlm.nih.gov/34161878/
https://pubmed.ncbi.nlm.nih.gov/34161878/
https://www.researchgate.net/publication/394107771_Exploring_the_Synthetic_Strategies_and_Biological_Activities_of_Pyrazole_Derivatives
https://www.benchchem.com/product/b599055/docs#biological-activity-of-substituted-pyridinyl-pyrazoles-a-comparative-technical-guide
https://www.benchchem.com/product/b599055/docs#biological-activity-of-substituted-pyridinyl-pyrazoles-a-comparative-technical-guide
https://www.benchchem.com/product/b599055/docs#biological-activity-of-substituted-pyridinyl-pyrazoles-a-comparative-technical-guide
https://www.benchchem.com/product/b599055/docs#biological-activity-of-substituted-pyridinyl-pyrazoles-a-comparative-technical-guide
https://www.benchchem.com/product/b599055?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599055?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

